molecular formula C7H10ClNO3 B3048001 Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate CAS No. 1521601-27-3

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate

Cat. No.: B3048001
CAS No.: 1521601-27-3
M. Wt: 191.61
InChI Key: ZMCWCMPFSWMBGH-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring a methyl ester at the 1-position and a 2-chloroacetamido substituent on the adjacent carbon. Cyclopropanes are known for their unique ring strain, which influences their reactivity and biological activity. This compound is likely synthesized via nucleophilic substitution or condensation reactions, given the presence of the chloroacetamido group, which is reactive toward amines or other nucleophiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3/c1-12-6(11)7(2-3-7)9-5(10)4-8/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWCMPFSWMBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155818
Record name Cyclopropanecarboxylic acid, 1-[(2-chloroacetyl)amino]-, methyl ester
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Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521601-27-3
Record name Cyclopropanecarboxylic acid, 1-[(2-chloroacetyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521601-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-[(2-chloroacetyl)amino]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(2-chloroacetamido)cyclopropanecarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and reduced amides.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Organic Chemistry

  • Building Block : Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate serves as a crucial building block in synthesizing complex organic molecules. Its unique structure allows for various substitutions and modifications, making it valuable in organic synthesis .

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential therapeutic properties. Its structural features suggest it may act as an enzyme inhibitor, which is significant in drug design aimed at targeting specific metabolic pathways .
  • Enzyme Inhibition : Studies indicate that the chloroacetamido group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition and making it a candidate for developing drugs against diseases involving dysfunctional enzymes .

Biological Research

  • Biological Activity Studies : Research has shown that this compound can significantly affect biological systems. For instance, it has been tested for antitumor activity against human prostate cancer cells (PC-3), demonstrating its potential as an anticancer agent .
  • Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, which are essential for evaluating its viability as a therapeutic agent .

Case Studies

Several key studies highlight the practical applications of this compound:

Antitumor Activity

A study assessing the compound's effects on PC-3 prostate cancer cells revealed a significant reduction in cell viability through sulforhodamine B assays. This suggests potential use as an antitumor agent, warranting further exploration .

Enzyme Inhibition Studies

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways demonstrated effective reduction in enzyme activity via covalent modification. This supports its role in drug development targeting metabolic diseases .

Pharmacokinetic Evaluations

Initial pharmacokinetic studies indicated that this compound exhibits promising absorption and distribution profiles, which are critical factors for therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Derivatives with Varied Substituents

The cyclopropane ring is a common scaffold in pharmaceuticals and agrochemicals. Key analogs include:

Table 1: Cyclopropane-Based Analogs
Compound Name Substituents CAS Number Key Characteristics Source
Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate 2-Chloroacetamido, methyl ester Not provided Reactive chloroacetamido group; potential alkylating agent N/A
Methyl trans-2-{[(tert-butoxy)carbonyl] amino}cyclopropane-1-carboxylate Boc-protected amino, methyl ester 19687-04-8 Stable amino protection; used in peptide synthesis
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate 2,2-Dichloro, 1-methyl, methyl ester 1447-13-8 High halogen content; likely insecticidal activity
1-(2-Aminoethyl) cyclopropanecarboxylic acid hydrochloride Aminoethyl, carboxylic acid, HCl salt 31420-47-0 Zwitterionic properties; pharmaceutical intermediate

Key Observations :

  • The chloroacetamido group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines), whereas the Boc-protected amino analog (CAS 19687-04-8) is stabilized for controlled reactions in multi-step syntheses .
  • Halogenation (e.g., dichloro substitution in CAS 1447-13-8) increases lipophilicity and bioactivity, often seen in agrochemicals like pyrethroids .

Cycloalkane Analogs (Cyclobutane and Cyclopentane)

Replacing the cyclopropane ring with larger cycloalkanes alters steric strain and conformational flexibility:

Table 2: Cycloalkane-Based Analogs
Compound Name Ring Size Substituents Key Spectral Data (1H-NMR) Application Source
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane Methylamino, methyl ester, HCl δ 9.10 (2H, brs), 7.48 (d, J=7.9 Hz), 3.82 (s, CH3) Pharmaceutical intermediate
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride Cyclopentane Methylamino, methyl ester, HCl Data not provided Intermediate for drug candidates

Key Observations :

  • Cyclobutane retains moderate ring strain, enhancing reactivity compared to cyclopentane but less than cyclopropane. The methylamino group in these analogs facilitates hydrogen bonding, critical for target binding in drug design .
  • Cyclopentane derivatives exhibit greater conformational flexibility, often improving metabolic stability in vivo compared to strained rings .

Pyrrole-Based Analogs with Chloroacetamido Groups

The compound 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate () shares the 2-chloroacetamido motif but replaces the cyclopropane with a pyrrole ring:

  • Pyrrole vs.
  • Synthetic Routes : Both compounds are characterized via 1H-NMR and mass spectrometry, suggesting similar analytical workflows despite structural differences .

Biological Activity

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8H12ClNO3
Molecular Weight205.64 g/mol
IUPAC NameThis compound
InChI KeyZACCBWISPIWXRN-UHFFFAOYSA-N

The compound features a cyclopropane ring and a chloroacetamido group, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine or serine, leading to enzyme inhibition. This mechanism is particularly relevant in the context of designing inhibitors for specific targets in drug development.

Enzyme Inhibition

Research indicates that compounds with similar structural features have shown promise as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2. For instance, studies have demonstrated that chloroacetamide-containing compounds exhibit significant inhibition of PLpro, with IC50 values indicating potency in cell-based antiviral assays .

Case Studies and Research Findings

  • Antiviral Activity :
    • A study evaluated the antiviral properties of various compounds, including those with chloroacetamido groups. It was found that certain derivatives displayed notable antiviral activity against SARS-CoV-2 with an EC50 comparable to established drugs like remdesivir .
    • The mechanism involved covalent bond formation with the active site of PLpro, effectively inhibiting viral replication and maintaining the antiviral interferon pathway .
  • Cytotoxicity Assessments :
    • In cytotoxicity assays, compounds similar to this compound were tested on uninfected cells. Notably, some derivatives exhibited low cytotoxicity (CC50 > 30 mM), indicating their potential safety profile for further development .
  • Structure-Activity Relationships :
    • Research has focused on understanding how modifications to the structure influence biological activity. For example, the presence of the chloroacetamido group was crucial for enhancing inhibitory activity against target enzymes .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylateSimilar cyclopropane structurePotentially different reactivity due to ethyl group
Methyl 3-(6-chloropyrazin-2-yloxy)propanoateFeatures a propanoate chainDistinct pharmacokinetic properties

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Q & A

How can the synthesis of Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate be optimized for higher yields?

Basic Research Question
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For cyclopropane derivatives, ethyl acetate is commonly used due to its polarity and ability to dissolve intermediates (e.g., as in Reference Example 87, where ethyl acetate facilitated filtration and purification) . Catalysts like 4-toluenesulfonate may enhance reactivity, as seen in similar cyclopropane carboxylate syntheses . Monitoring by TLC or HPLC ensures reaction completion. Post-synthesis, purification via recrystallization or column chromatography improves purity. Yield improvements (e.g., 80% in Reference Example 87) require precise control of moisture and oxygen-sensitive steps .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and cyclopropane ring geometry. For example, methyl ester protons typically resonate at δ 3.7–3.9 ppm, while cyclopropane carbons appear between δ 15–25 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for verifying strained cyclopropane geometry. SHELX software is widely used for refinement, especially for small molecules .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) distinguishes between isomers or impurities .

How do steric and electronic effects of the 2-chloroacetamido group influence the reactivity of the cyclopropane ring?

Advanced Research Question
Methodological Answer:
The electron-withdrawing chloroacetamido group increases ring strain, making the cyclopropane prone to ring-opening reactions. Steric hindrance from the methyl ester and chloroacetamido groups directs regioselectivity in nucleophilic attacks. Computational studies (e.g., DFT calculations) model charge distribution, showing increased electrophilicity at the C1 position adjacent to the carbonyl . Experimental validation via kinetic studies under varying pH or solvent polarities can quantify these effects .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Suppresses signal splitting caused by conformational exchange .
  • Crystallographic Refinement : SHELXL’s TWIN and BASF commands address twinning or disordered regions in X-ray data .
  • Complementary Techniques : IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}), while NOESY NMR clarifies spatial proximity of substituents .

How can computational methods predict the biological activity of this compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock Vina. The cyclopropane’s rigidity may enhance binding affinity by reducing entropy loss .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values for chloroacetamido) with activity. Parameters like logP (calculated via ChemAxon) predict membrane permeability .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics, highlighting potential metabolic liabilities (e.g., ester hydrolysis) .

What safety protocols are essential when handling this compound?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Chloroacetamido derivatives are potential alkylating agents .
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., ethyl acetate) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Emergency Procedures : Immediate rinsing with water for exposure; consult SDS for antidotes (e.g., acetylcysteine for chloroacetamide toxicity) .

What role does the cyclopropane ring play in stabilizing intermediates during multi-step synthesis?

Advanced Research Question
Methodological Answer:
The cyclopropane ring’s strain energy (~27 kcal/mol) drives ring-opening reactions, enabling formation of complex scaffolds. For example, in Pd-catalyzed cross-couplings, the ring acts as a directing group via transannular interactions. Stability under acidic conditions (e.g., during Boc deprotection) is confirmed by monitoring ring integrity via 1^1H NMR .

How can enantiomeric purity of this compound be assessed?

Advanced Research Question
Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients. Retention time differences ≥1.5 min indicate enantiomeric separation .
  • Optical Rotation : Compare [α]D_D values with literature (e.g., racemic mixtures show near-zero rotation) .
  • X-ray Crystallography with Flack Parameter : Confirms absolute configuration for single crystals .

What are the challenges in scaling up lab-scale synthesis of this compound for preclinical studies?

Advanced Research Question
Methodological Answer:

  • Exothermic Reactions : Mitigate using jacketed reactors with controlled cooling (e.g., -10°C for chloroacetylations) .
  • Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .
  • Regulatory Compliance : Document impurities per ICH guidelines; quantify genotoxic risks for chloroacetamido derivatives .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent ester hydrolysis or photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced ring-opening .
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months), analyzing purity by HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate

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